

Validating the Structure of 3-Iodo-4-methylbenzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Iodo-4-methylbenzoic acid

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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of **3-iodo-4-methylbenzoic acid** and its derivatives. By presenting experimental data from various methods, this document serves as a practical resource for selecting the appropriate analytical strategies.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-iodo-4-methylbenzoic acid** and two common alternatives, 4-chlorobenzoic acid and 2-iodobenzoic acid. This side-by-side comparison highlights the influence of different substituents on the spectral characteristics.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR (DMSO-d ₆ , 400 MHz) δ [ppm]	¹³ C NMR (DMSO-d ₆ , 101 MHz) δ [ppm]
3-Iodo-4-methylbenzoic acid	8.31 (s, 1H), 7.85 (d, J=3.18 Hz, 1H), 7.45 (d, J=8.00 Hz, 1H), 2.44 (s, 3H)[1]	Data not fully available. Expected signals for aromatic carbons, a methyl carbon, and a carboxylic acid carbon.
4-Chlorobenzoic acid	13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[2]	171.7, 143.0, 136.3, 134.9, 133.9[2]
2-Iodobenzoic acid	~13.5 (br s, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~7.2 (t, 1H), ~7.9 (d, 1H)	Data available in spectral databases.[3]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (EI-MS) m/z
3-Iodo-4-methylbenzoic acid	Key absorptions expected for O-H (carboxylic acid), C=O, C-I, and aromatic C-H and C=C stretching and bending.	Molecular Ion [M] ⁺ : 262. Key fragments would correspond to the loss of -OH, -COOH, and I.
4-Chlorobenzoic acid	Broad O-H (~3000), C=O (~1680), C-Cl (~760), aromatic C=C (~1600, 1490).	Molecular Ion [M] ⁺ : 156/158 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Key fragments: 139/141 ([M-OH] ⁺), 111/113 ([M-COOH] ⁺).
2-Iodobenzoic acid	Broad O-H (~3000), C=O (~1700), C-I (~750), aromatic C=C (~1580, 1460).	Molecular Ion [M] ⁺ : 248. Key fragments: 231 ([M-OH] ⁺), 203 ([M-COOH] ⁺), 121 ([M-I] ⁺).[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-20 mg of the benzoic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.
- Data Processing and Interpretation: Process the raw data (FID) with a Fourier transform, followed by phasing and baseline correction. Integrate the 1H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing and Interpretation:** The instrument software will automatically ratio the sample spectrum against the background. Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample, often dissolved in a volatile solvent, into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC).
- **Instrumentation:** Utilize a mass spectrometer with an electron ionization (EI) source.
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For halogenated compounds, observe the characteristic isotopic patterns.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Methodology:

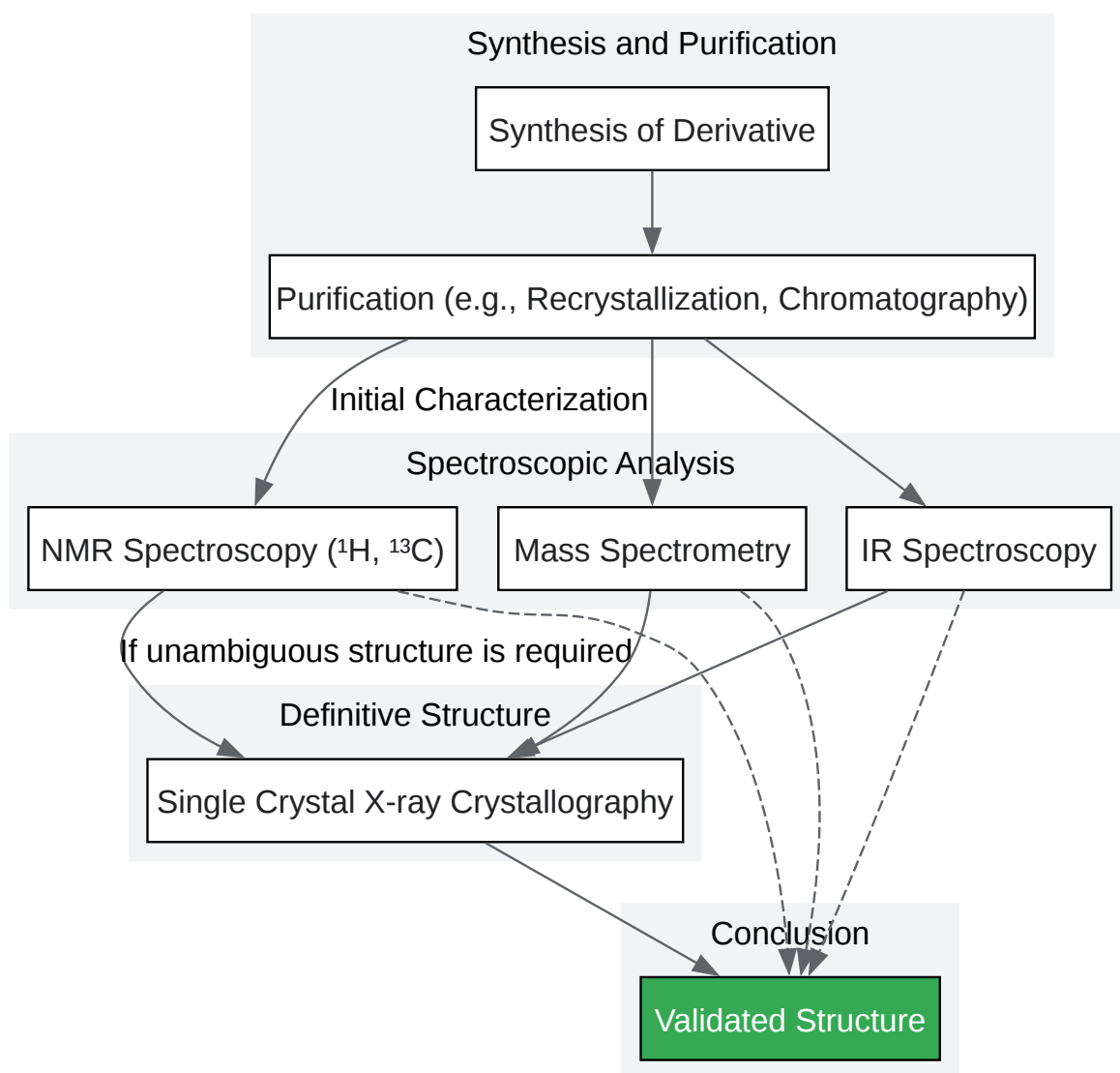
- **Crystal Growth:** Grow a single crystal of the compound of suitable size and quality (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.^[5]
- **Data Collection:** Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure, typically using direct methods to determine the initial atomic positions. The structural model is then refined to best fit the experimental data.
- **Validation:** The final structure is validated using various crystallographic metrics to ensure its accuracy and quality.

Mandatory Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized **3-iodo-4-methylbenzoic acid** derivative.

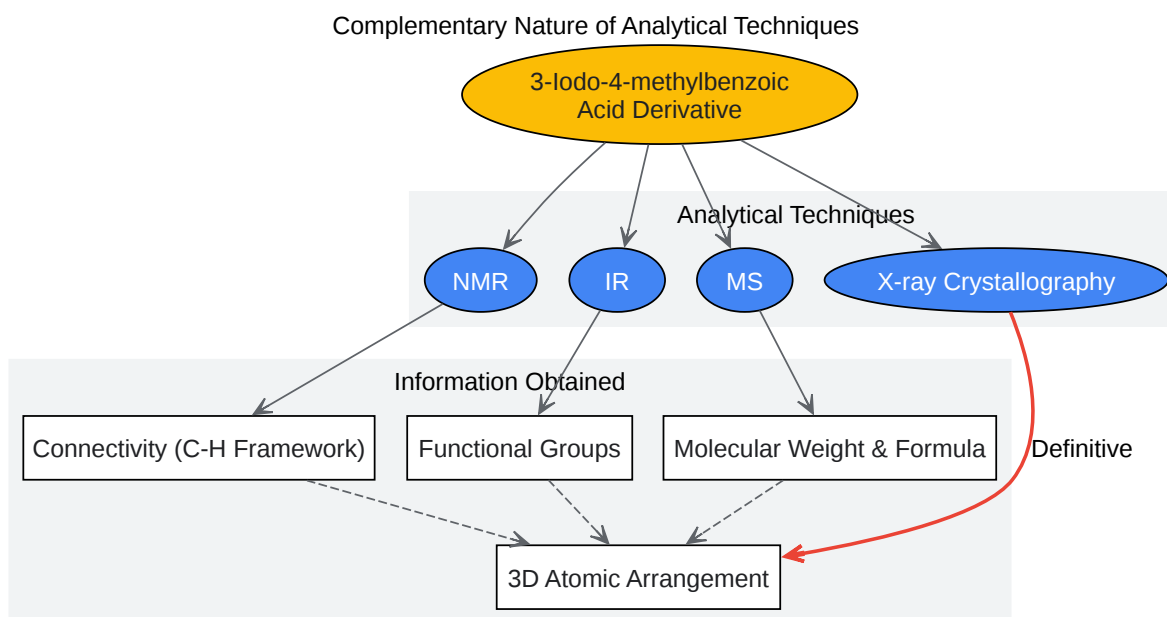
Experimental Workflow for Structural Validation

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Caption: A general workflow for the synthesis, purification, and structural validation of a novel organic compound.

Logical Relationships of Analytical Techniques

This diagram illustrates how different analytical techniques provide complementary information for a comprehensive structural validation.



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Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.

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